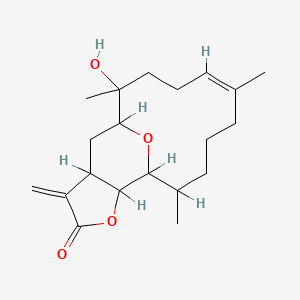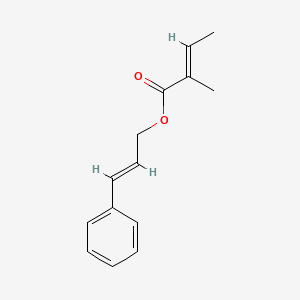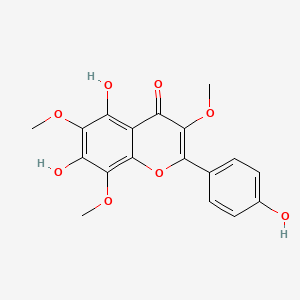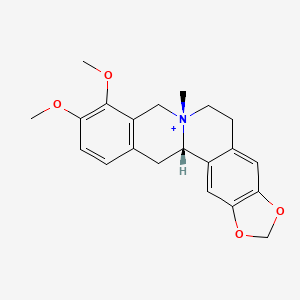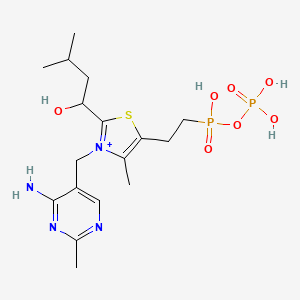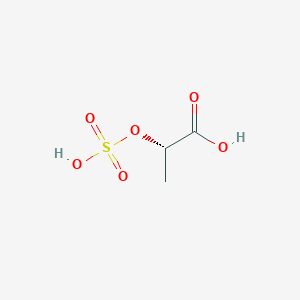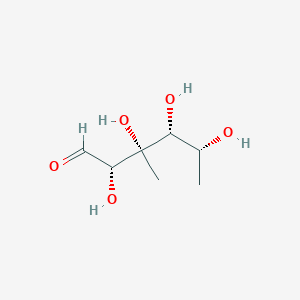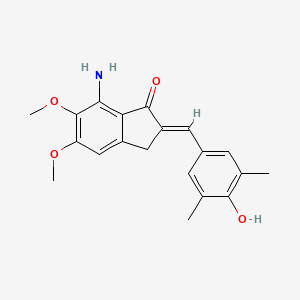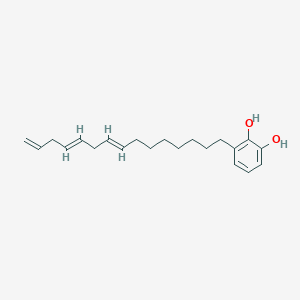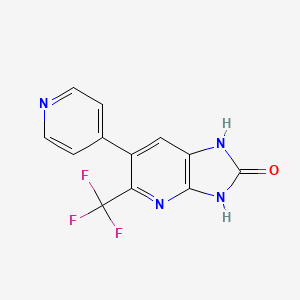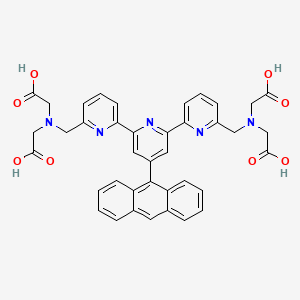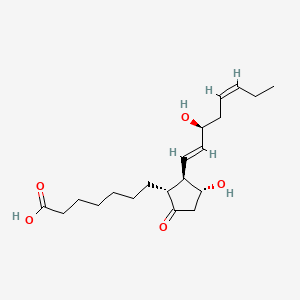
D17 Prostaglandin E1
Übersicht
Beschreibung
Prostaglandin E1 (PGE1) is a naturally occurring lipid that is synthesized and released by cells in the body. It is a member of the prostaglandin family and is involved in a wide range of physiological processes. PGE1 is known to play a role in inflammation, blood pressure regulation, and wound healing. It is also used in the laboratory setting as a tool to study a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
1. Hepatic Protection
Prostaglandin E1 (PGE1) exhibits protective actions on liver cells. In studies involving animal models and patients with fulminant viral hepatitis, PGE1 demonstrated effectiveness in dilating diseased vessels, improving liver microcirculation, stabilizing liver cell membranes, and promoting liver cell proliferation, thus being used in treating fulminant hepatic failure (Liu & Fan, 2000).
2. Cardiac Disease Treatment
Research indicates PGE1's significant role in treating coronary heart disease (CHD). In a study on CHD rats, PGE1 administration led to improved blood lipid levels and heart protein expression, suggesting a heart-protective effect by modulating gene expressions associated with CHD (Liu, Ma, Qiao, & Xu, 2013).
3. Angiogenesis in Ischemic Heart Disease
PGE1 has been observed to stimulate angiogenesis, particularly in the failing human heart. It induces vascular endothelial growth factor expression, which could explain its clinical effectiveness in patients with ischemic cardiomyopathy (Mehrabi et al., 2002).
4. Renal Dysfunction Treatment
In the context of coronary heart disease with diabetic patients undergoing coronary artery intervention therapy, PGE1 showed a positive effect on contrast media-induced renal dysfunction, highlighting its therapeutic potential in renal care (Zhang & Zhuo, 2014).
5. Lung Transplant Protection
PGE1 has demonstrated efficacy in reducing ischemia-reperfusion injury following lung transplantation. It does so by mediating a shift from pro-inflammatory to anti-inflammatory cytokines, improving lung function post-transplant (de Perrot et al., 2001).
6. Cochlear Protection
In the treatment of acute sensorineural hearing loss, PGE1 and its receptor subtype EP4 agonist have shown effectiveness. The local application of EP4 agonist has significantly attenuated threshold shifts in auditory responses, indicating a role in protecting the cochlea from noise-induced trauma (Hori et al., 2009).
7. Myocardial Reperfusion Injury
PGE1 shows promise in reducing myocardial reperfusion injury events in patients, as evidenced by a meta-analysis. It has been associated with a decrease in major adverse cardiac events and biomarker release, suggesting cardioprotective effects (Zhu, Xu, Ding, Zhou, & Huang, 2017).
8. Immune System Modulation
PGE1 plays a crucial role in modulating immunity. It has been observed to affect key aspects of the immune system, impacting inflammation and potentially influencing cancer progression (Harris et al., 2002).
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPLGKUICBQJOS-GAFLZONLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D17 Prostaglandin E1 | |
CAS RN |
7046-45-9 | |
| Record name | 17,18-Dehydroprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007046459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



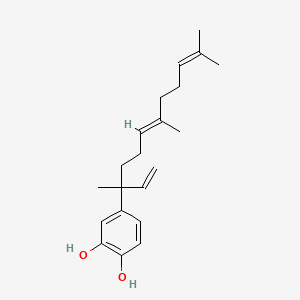
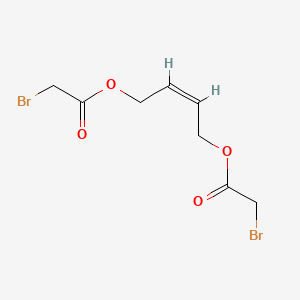
![2,4-Pentadienoic acid, 5-(8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]oct-8-yl)-3-methyl-](/img/structure/B1236065.png)
